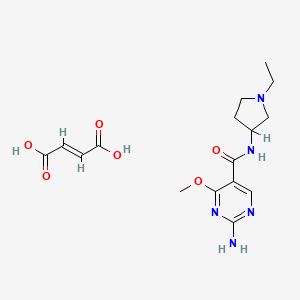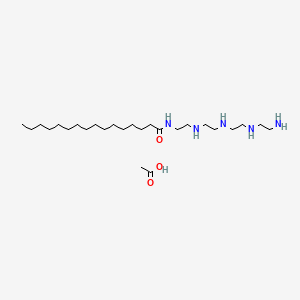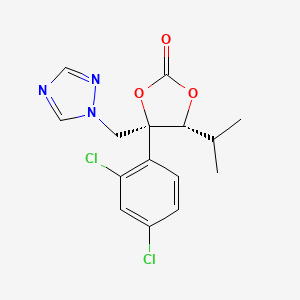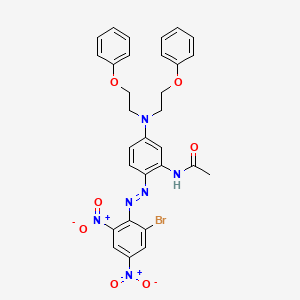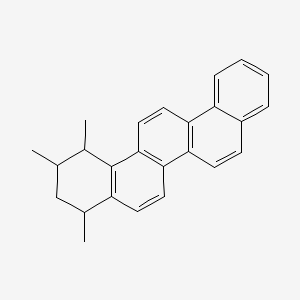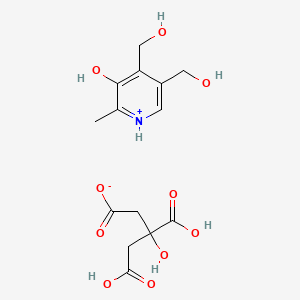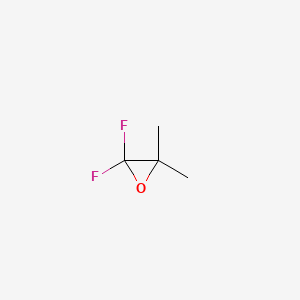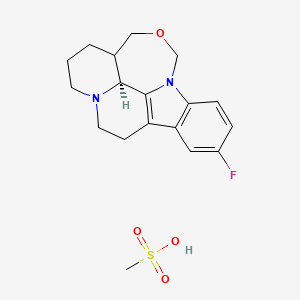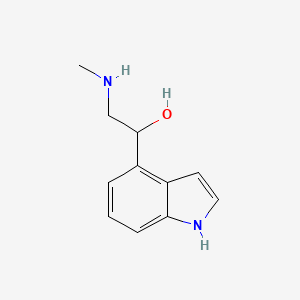![molecular formula C22H23N5O5S B15181515 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate CAS No. 88470-43-3](/img/structure/B15181515.png)
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenoxyethyl group, a nitrothiazolyl azo group, and a beta-alaninate moiety, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Phenoxyethyl Group: This step involves the reaction of phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.
Synthesis of the Nitrothiazolyl Azo Compound: This involves the nitration of thiazole followed by azo coupling with aniline derivatives.
Formation of the Beta-Alaninate Moiety: This step involves the reaction of beta-alanine with methylating agents to form N-methyl-beta-alanine.
Final Coupling Reaction: The final step involves coupling the phenoxyethyl group, nitrothiazolyl azo compound, and N-methyl-beta-alanine under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium ethoxide and potassium tert-butoxide are commonly employed.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyethyl derivatives.
Applications De Recherche Scientifique
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may influence signaling pathways, metabolic processes, and cellular functions, contributing to its observed activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate: shares similarities with other azo compounds and beta-alanine derivatives.
Other Similar Compounds: Include 2-phenoxyethyl esters, nitrothiazolyl azo compounds, and N-methyl-beta-alanine derivatives.
Uniqueness
Unique Structure: The combination of phenoxyethyl, nitrothiazolyl azo, and beta-alaninate groups makes this compound unique.
Distinct Properties: Its unique chemical structure imparts distinct physical, chemical, and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
88470-43-3 |
|---|---|
Formule moléculaire |
C22H23N5O5S |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-phenoxyethyl 3-[N,3-dimethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propanoate |
InChI |
InChI=1S/C22H23N5O5S/c1-16-14-17(8-9-19(16)24-25-22-23-15-20(33-22)27(29)30)26(2)11-10-21(28)32-13-12-31-18-6-4-3-5-7-18/h3-9,14-15H,10-13H2,1-2H3 |
Clé InChI |
MGBYXZXPDPRITM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(C)CCC(=O)OCCOC2=CC=CC=C2)N=NC3=NC=C(S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)


